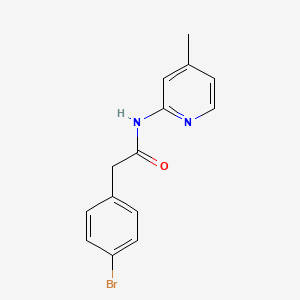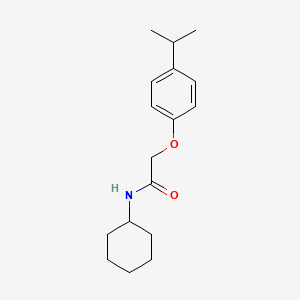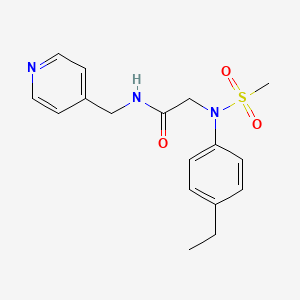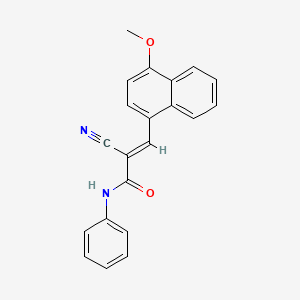
2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide, also known as BPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPA belongs to the class of compounds known as pyridine derivatives and is commonly used in the field of medicinal chemistry as a starting material for the synthesis of various bioactive molecules.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the body. 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been shown to interact with a number of proteins and enzymes, including ion channels, receptors, and enzymes involved in the synthesis and metabolism of neurotransmitters.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. It has been shown to possess potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been found to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is its versatility as a starting material for the synthesis of various bioactive molecules. Additionally, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is relatively easy to synthesize and is readily available in large quantities. However, one of the limitations of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide in scientific research. One area of interest is the development of novel 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide-based compounds with improved pharmacological properties. Additionally, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide may be useful in the development of new therapies for the treatment of various diseases, including neurodegenerative diseases and cancer.
Conclusion
In conclusion, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been found to exhibit a wide range of biological activities and may have potential therapeutic applications in the treatment of various diseases. However, further research is needed to fully understand the mechanism of action and potential toxicity of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide involves the reaction of 4-bromoacetophenone with 4-methyl-2-pyridinecarboxamide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been extensively used in scientific research for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been found to possess potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-10-6-7-16-13(8-10)17-14(18)9-11-2-4-12(15)5-3-11/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFAGCGPSMNGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-methylpyridin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)



![N,N-diethyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5854672.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)

![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)

![2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5854719.png)
![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)